molecular formula C8H7BrF3NO B8579715 Pyridine, 2-(bromomethyl)-5-(2,2,2-trifluoroethoxy)-

Pyridine, 2-(bromomethyl)-5-(2,2,2-trifluoroethoxy)-

Cat. No. B8579715
M. Wt: 270.05 g/mol
InChI Key: AHCOYZMMFDZSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Dissolve sodium azide (270 mg, 4.0 mmol) in DM (30 mL). Cool the solution to 0° C., then add 2-bromomethyl-5-(2,2,2-trifluoroethoxy)-pyridine (440 mg, 1.6 mmol) at 0° C. Slowly heat the mixture from 0° C. to 80° C. over 30 min. Cool the reaction, dilute with EtOAc (100 mL) and wash with 10% aqueous NaCl (3×25 mL). Collect the organic layer and concentrate in vacuo to a volume of 50 mL. Transfer the solution to a pressure vessel. Add 10% Pd/C (Degussa type E101, 50% water by wt, 500 mg) and pressurize the vessel under hydrogen (10 psi) for 1 h with stirring. Filter the mixture through Celite® and wash filter cake with warm methanol followed by DCM. Concentrate in vacuo, then purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (180 mg, 54%). MS (ES+) m/z: 207 (M+H)+.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].Br[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:9][N:8]=1>CCOC(C)=O>[NH2:1][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
440 mg
Type
reactant
Smiles
BrCC1=NC=C(C=C1)OCC(F)(F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
Slowly heat the mixture from 0° C. to 80° C. over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
wash with 10% aqueous NaCl (3×25 mL)
CUSTOM
Type
CUSTOM
Details
Collect the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to a volume of 50 mL
ADDITION
Type
ADDITION
Details
Add 10% Pd/C (Degussa type E101, 50% water by wt, 500 mg)
CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the mixture through Celite®
WASH
Type
WASH
Details
wash
FILTRATION
Type
FILTRATION
Details
filter cake with warm methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1)

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=C(C=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.